molecular formula C9H13NO B6210502 5-cyclohexyl-1,3-oxazole CAS No. 1903076-55-0

5-cyclohexyl-1,3-oxazole

Cat. No.: B6210502
CAS No.: 1903076-55-0
M. Wt: 151.2
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Description

5-Cyclohexyl-1,3-oxazole is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.20 g/mol . Its structure is defined by the SMILES notation C1CCC(CC1)C2=CN=CO2 and the InChIKey FAKPZSLBAFTRCJ-UHFFFAOYSA-N . This compound features a 1,3-oxazole heterocycle, a five-membered ring containing both oxygen and nitrogen atoms, which is substituted at the 5-position with a cyclohexyl group . The 1,3-oxazole ring is a valuable scaffold in medicinal chemistry due to its ability to engage in diverse molecular interactions, such as hydrogen, hydrophobic, and van der Waals bonds, with a broad range of biological targets . This versatility, combined with generally low cytotoxicity and favorable solubility properties, makes oxazole-based compounds attractive for the design of new therapeutic agents . Derivatives of 1,3-oxazole have been investigated for a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties . Specifically, the oxazole motif is found in compounds with anti-tubulin activity, which show potential for application in multiple tumor models . As a building block, this compound is well-suited for structural modifications and condensation with other aromatic, heteroaromatic, or non-aromatic rings, offering significant diversity for chemical library development and structure-activity relationship (SAR) studies . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or human use.

Properties

CAS No.

1903076-55-0

Molecular Formula

C9H13NO

Molecular Weight

151.2

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformation of the 1,3 Oxazole Nucleus

Electrophilic Aromatic Substitution Reactions of 1,3-Oxazoles (at C-5)

Electrophilic substitution on the 1,3-oxazole ring is generally challenging but preferentially occurs at the C-5 position, which is the most electron-rich carbon atom. chempedia.info The reaction is significantly facilitated when the ring is activated by an electron-donating substituent. tandfonline.com In the case of 5-cyclohexyl-1,3-oxazole, the cyclohexyl group acts as an electron-donating alkyl substituent, thereby activating the oxazole (B20620) ring towards electrophilic attack.

However, since the C-5 position is already occupied by the cyclohexyl group, direct electrophilic aromatic substitution on this carbon is not a viable pathway for further functionalization. Any potential electrophilic attack would likely target the other available ring positions (C4 or C2), though this is far less favorable, or occur on the cyclohexyl substituent itself, a reaction outside the scope of the heterocycle's intrinsic reactivity.

Nucleophilic Reactivity and Ring Manipulation

Nucleophilic substitution reactions are uncommon on an unsubstituted oxazole ring. tandfonline.compharmaguideline.com The ring's carbons are generally not electron-deficient enough to be readily attacked by nucleophiles. However, nucleophilic attack can be facilitated, primarily at the C-2 position, if the ring bears a strong electron-withdrawing group or a good leaving group, such as a halogen. pharmaguideline.com For instance, a 2-halo-5-cyclohexyl-1,3-oxazole could undergo nucleophilic displacement at the C-2 position. Most often, however, nucleophilic attack, especially by strong nucleophiles, leads to ring cleavage rather than substitution. pharmaguideline.com

Reaction TypePosition of AttackRequired Substrate FeatureNucleophile ExampleProduct Type
Nucleophilic SubstitutionC-2Halogen leaving groupAlkoxides, Amines2-substituted oxazole
Nucleophilic AdditionC-2UnsubstitutedStrong organometallicsRing-opened intermediate

A characteristic feature of the oxazole nucleus is its susceptibility to ring-opening reactions under various conditions. Strong nucleophiles can initiate cleavage of the heterocyclic ring. A classic example of this reactivity is the transformation of oxazoles into imidazoles when treated with ammonia (B1221849) or formamide, which proceeds through a ring-opening and subsequent recyclization mechanism. pharmaguideline.com

Furthermore, deprotonation at the C-2 position with a strong base like n-butyllithium can lead to a ring-closed carbanion that exists in equilibrium with a ring-opened isonitrile enolate. wikipedia.org This open-chain intermediate can be trapped by electrophiles, leading to various functionalized products. Another significant transformation is the Cornforth rearrangement, a thermal process where 4-acyloxazoles rearrange, involving a ring-opening to a nitrile ylide intermediate followed by recyclization. wikipedia.org

Cycloaddition Reactions Involving Oxazoles (e.g., Diels-Alder)

The 1,3-oxazole ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. pharmaguideline.comwikipedia.org This reactivity provides a powerful synthetic route to substituted pyridine (B92270) and furan (B31954) derivatives. clockss.orgresearchgate.net The reaction involves the oxazole acting as the diene component reacting with a dienophile (an alkene or alkyne). The initially formed bicyclic adduct is often unstable and undergoes subsequent reactions, such as the elimination of a small molecule like water, to yield the final aromatic product. wikipedia.org

The presence of electron-donating substituents, such as the cyclohexyl group at C-5 in this compound, facilitates the Diels-Alder reaction by raising the energy of the highest occupied molecular orbital (HOMO) of the oxazole diene. pharmaguideline.com The reaction can also be promoted by using Lewis acids or by alkylating the oxazole nitrogen, which makes the oxazole a more electron-deficient diene. researchgate.netacs.org

DienophileReaction ConditionsIntermediateFinal Product
Alkene (e.g., Maleimide)Heat or Lewis AcidBicyclic adductPyridine derivative (after elimination)
Alkyne (e.g., DMAD)HeatBicyclic adductFuran derivative
Heterodienophile (e.g., DEAD)HeatZwitterionic intermediateTriazoline derivative

Functionalization at Specific Ring Positions (C2, C4, C5)

Functionalization of the this compound ring at the remaining C-H bonds is dictated by the relative acidity of the ring protons, which follows the order C2 > C5 > C4. tandfonline.com

C-2 Position: The proton at C-2 is the most acidic (pKa ≈ 20), making it susceptible to deprotonation by strong bases such as organolithium reagents (e.g., n-BuLi) or lithium diisopropylamide (LDA). pharmaguideline.comwikipedia.org The resulting 2-lithiooxazole is a versatile intermediate that can react with a wide range of electrophiles.

C-4 Position: The C-4 proton is the least acidic and therefore the most difficult to remove. Functionalization at this position is less direct. One strategy involves the "halogen dance" isomerization, where a 5-bromooxazole, upon treatment with a strong base, rearranges to a 4-bromo-5-lithiooxazole intermediate that can be trapped by electrophiles. nih.gov

C-5 Position: While typically the site for electrophilic attack, the C-5 position can be deprotonated under specific circumstances. For example, a directing group at the C-2 position, such as a phenylsulfonyl group, can direct lithiation to the C-5 position, allowing for subsequent functionalization. acs.orgresearchgate.net

Based on the reactivity patterns described above, alkylation and acylation of this compound can be achieved at different positions.

N-Alkylation and N-Acylation: The pyridine-like nitrogen at position 3 is basic and nucleophilic, readily reacting with alkylating agents (e.g., alkyl halides) and acylating agents (e.g., acyl chlorides) to form N-alkyloxazolium and N-acyloxazolium salts, respectively. tandfonline.compharmaguideline.com

C-Alkylation and C-Acylation: These reactions are most efficiently carried out at the C-2 position following deprotonation. The 2-lithio-5-cyclohexyl-1,3-oxazole intermediate reacts with alkyl halides to yield 2-alkyl-5-cyclohexyl-1,3-oxazoles or with acyl chlorides/anhydrides to produce the corresponding 2-acyl derivatives. nih.gov

Reaction TypePositionReagentsProduct
N-AlkylationN-3Alkyl Halide (e.g., CH₃I)3-Alkyl-5-cyclohexyl-1,3-oxazolium salt
N-AcylationN-3Acyl Chloride (e.g., CH₃COCl)3-Acyl-5-cyclohexyl-1,3-oxazolium salt
C-AlkylationC-21. n-BuLi or LDA; 2. Alkyl Halide2-Alkyl-5-cyclohexyl-1,3-oxazole
C-AcylationC-21. n-BuLi or LDA; 2. Acyl Chloride2-Acyl-5-cyclohexyl-1,3-oxazole

Directed Metalation and Halogen-Dance Rearrangements

The strategic functionalization of the oxazole ring can be achieved through directed metalation and subsequent rearrangement reactions. These methods allow for the introduction of substituents at positions that are not accessible through classical electrophilic substitution.

Directed Metalation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation of aromatic and heteroaromatic systems. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. baranlab.org For the oxazole ring, the nitrogen atom can act as a Lewis basic site, directing lithiation. The inherent acidity of the protons on the oxazole ring is generally in the order of C2 > C5 > C4. tandfonline.com Deprotonation typically occurs at the most electron-deficient C2 position. pharmaguideline.com However, the presence of other directing groups on the ring can alter this regioselectivity. For instance, a 5-methoxy group on a 2-phenyloxazole (B1349099) has been shown to direct deprotonation to the C4 position. scispace.com

While specific studies on this compound are not prevalent, the bulky, electron-donating cyclohexyl group at the C5 position is expected to influence the site of metalation. The C2 position remains the most likely site for kinetic deprotonation due to its inherent acidity.

Halogen-Dance Rearrangements

The halogen-dance reaction is a base-induced migration of a halogen atom on an aromatic or heteroaromatic ring. wikipedia.org This rearrangement provides a pathway to functionalize positions that are otherwise difficult to access. muni.cznih.gov The reaction has been successfully applied to the oxazole system, allowing for the migration of a halogen from the C5 to the C4 position. muni.czresearchgate.net

The process is typically initiated by deprotonation with a strong base like lithium diisopropylamide (LDA) at a position adjacent to the halogen. This is followed by a series of halogen-metal exchange steps, ultimately leading to a thermodynamically more stable lithiated intermediate. nih.gov For example, 5-bromo-4-phenyloxazole can be converted to 5-substituted 4-bromo-2-phenyloxazole (B1590282) derivatives. muni.cz The initial lithiation occurs at the C4 position, followed by the "dance" of the bromine to C4, which forms a 5-lithio intermediate that can be trapped by various electrophiles. muni.cz A similar rearrangement has been studied for 5-iodooxazoles. researchgate.netresearchgate.net

Below is a table summarizing the conditions for halogen-dance reactions on substituted oxazoles.

Starting MaterialBaseConditionsResult
5-bromo-4-phenyloxazoleLDATHF, -78°C to 0°CMigration of bromine from C5 to C4, formation of 5-lithio-4-bromo intermediate
5-iodooxazolesLDATHF, -78°CFormation of 4-iodooxazoles
2-phenylthio-5-bromo-1,3-oxazoleLDATHF, -78°C to 0°CIsomerization to 5-lithio-4-bromo-2-phenylthio-1,3-oxazole

Oxidation and Reduction Chemistry of the Oxazole Core

The 1,3-oxazole nucleus is susceptible to both oxidation and reduction, which can lead to ring cleavage or transformation into other heterocyclic systems.

Oxidation

The oxazole ring is readily oxidized, often resulting in the cleavage of the C-C bond at the C4-C5 position. tandfonline.comsemanticscholar.org Oxidizing agents such as cold potassium permanganate, chromic acid, and ozone can open the oxazole ring. pharmaguideline.com

Photo-oxidation with singlet oxygen is another characteristic reaction of oxazoles. tandfonline.comsemanticscholar.org This reaction typically proceeds through a [4+2]-cycloaddition pathway, leading to the formation of an imino-anhydride intermediate, which can subsequently convert to a triamide end-product. nih.gov The rate of this reaction can be influenced by substituents on the oxazole ring; for example, 4-methyl-2,5-diphenyloxazole reacts slightly faster than unsubstituted oxazole. nih.gov The high reactivity of the oxazole ring towards oxidation is attributed to its ionic resonance structures, which make the ring susceptible to cleavage. nih.gov

Reduction

While stable to many reducing agents, the oxazole ring can be reduced under specific conditions. slideshare.net For instance, reduction with sodium in ethanol (B145695) can convert oxazoles into oxazolidines. slideshare.net Catalytic hydrogenation can also be employed, though it often requires forcing conditions and may lead to ring opening. The specific outcome of the reduction is highly dependent on the substrate and the reaction conditions employed.

Photochemical and Electrochemical Transformations

The oxazole ring exhibits reactivity under both photochemical and electrochemical conditions, leading to a variety of interesting transformations.

Photochemical Transformations

Oxazole rings readily undergo photolysis and can form oxidation products upon irradiation. tandfonline.com A notable photochemical reaction is the electrocyclization of styryloxazoles. For instance, 5-(phenyl/heteroarylethenyl)oxazoles can be photochemically transformed into naphthoxazoles and other fused heterobenzoxazoles. acs.orgnih.gov This reaction provides an efficient method for synthesizing complex fused aromatic systems. acs.org Additionally, a photochemical transposition reaction can convert isoxazoles into their corresponding oxazole isomers in a continuous flow process. organic-chemistry.org

Electrochemical Transformations

Electrochemical methods offer a green and mild alternative for the synthesis and transformation of oxazoles. chemistryviews.org Polysubstituted oxazoles can be synthesized from ketones and acetonitrile (B52724) via an electrochemical Ritter-type reaction and oxidative cyclization at room temperature. organic-chemistry.orgacs.orgresearchgate.net This method avoids the need for external chemical oxidants. organic-chemistry.orgacs.org The electrochemical reduction of the oxazole ring has also been studied, with reactions occurring at the C2 position in protic solvents like methanol. semanticscholar.org

A comprehensive search of scientific literature and chemical databases for experimental and computational data on the compound "this compound" did not yield the specific information required to generate the requested article. While general spectroscopic features of the 1,3-oxazole ring and the cyclohexyl group are well-established, detailed experimental data such as NMR spectra (¹H, ¹³C, and 2D), vibrational spectra (IR and Raman), UV-Vis absorption maxima, mass spectrometry fragmentation patterns, and X-ray crystallographic data for this particular molecule are not available in the reviewed sources.

Constructing the article with the specified level of detail and scientific accuracy is not possible without access to this primary data. Generating hypothetical or predicted data would not meet the required standard of scientific accuracy for a focused research article. Therefore, the content for the outlined sections cannot be provided at this time.

Spectroscopic and Advanced Computational Characterization of 5 Cyclohexyl 1,3 Oxazole Derivatives

Computational Chemistry and Molecular Modeling

The exploration of 5-cyclohexyl-1,3-oxazole and its derivatives has been significantly advanced through the application of computational chemistry and molecular modeling. These in silico techniques provide profound insights into the molecular structure, electronic properties, and potential interactions of these compounds, guiding further experimental research and application.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organic molecules, including this compound derivatives. By employing methods such as B3LYP with various basis sets (e.g., 6-311G++(d,p)), researchers can predict optimized molecular geometries, frontier molecular orbital energies (HOMO and LUMO), and various chemical reactivity parameters. nih.gov

The electronic properties of substituted oxazoles are highly dependent on the nature and position of the substituents. For instance, studies on methyl-substituted oxazoles have shown that the position of the alkyl group influences the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity. nih.gov

For this compound, the electron-donating nature of the cyclohexyl group is expected to influence the electron density of the oxazole (B20620) ring. DFT calculations can elucidate this effect by mapping the molecular electrostatic potential (MESP), which highlights the electron-rich and electron-deficient regions of the molecule. This information is crucial for predicting sites susceptible to electrophilic and nucleophilic attack.

Table 1: Calculated Quantum Chemical Properties of a Representative 5-Alkyl-1,3-Oxazole Derivative (5-methyl-1,3-oxazole) using DFT

ParameterValueReference
HOMO Energy-9.534 eV researchgate.net
LUMO Energy4.491 eV researchgate.net
HOMO-LUMO Gap (ΔE)14.025 eV researchgate.net
Dipole Moment (μ)1.58 D researchgate.net

Note: This data is for 5-methyl-1,3-oxazole as a representative model for a 5-alkyl-substituted oxazole and was calculated using ab initio methods. The values for this compound are expected to be in a similar range, with slight variations due to the bulkier and more electron-donating cyclohexyl group.

The conformational flexibility of the cyclohexyl group in this compound is a key determinant of its three-dimensional structure and, consequently, its interaction with biological targets. Molecular dynamics (MD) simulations are employed to explore the conformational landscape of such molecules over time, providing insights into the stability and accessibility of different conformers. nih.gov

The cyclohexane (B81311) ring typically adopts a chair conformation, which is the most stable arrangement. However, it can undergo a "ring-flip" to an alternative chair conformation, passing through higher-energy twist-boat and boat transition states. wikipedia.org The presence of the bulky oxazole substituent can influence the energetics of this ring-flip.

MD simulations can be used to:

Determine the preferred orientation of the cyclohexyl ring relative to the oxazole ring.

Calculate the energy barriers for conformational changes. nih.gov

Analyze the impact of solvent on the conformational equilibrium.

The conformational dynamics of the cyclohexyl group are crucial for understanding how the molecule might bind to a receptor or enzyme active site. The ability of the molecule to adopt a specific conformation can be a critical factor in its biological activity.

Table 2: Conformational States of a Substituted Cyclohexane Ring

ConformationRelative Energy (kcal/mol)Dihedral Angles
Chair0Alternating +/- 60°
Twist-Boat5.5Varied
Boat6.90°, 60°, 60°, 0°, 60°, 60°
Half-Chair10.8Varied

Note: These are general energy values for an unsubstituted cyclohexane ring. The presence of the oxazole substituent will alter these values.

In silico methods are invaluable for predicting the potential biological activity and physicochemical properties of novel compounds like this compound derivatives. These predictions are often based on the molecule's electronic and structural features and are a cornerstone of modern drug discovery. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of oxazole derivatives with their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

Furthermore, computational tools can predict a range of properties, including:

Absorption, Distribution, Metabolism, and Excretion (ADME) properties: These predictions help to assess the drug-likeness of a compound.

Toxicity: In silico toxicology models can flag potential safety concerns early in the drug development process.

Binding affinity to specific protein targets: Molecular docking simulations can predict how a molecule like this compound might bind to the active site of an enzyme or a receptor, providing a hypothesis for its mechanism of action. nih.gov

The quantum chemical properties calculated through DFT, such as the dipole moment and polarizability, also contribute to these predictions, as they influence how the molecule will interact with its environment.

Table 3: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod
Molecular Weight151.21 g/mol -
XlogP2.5Computational Prediction
Hydrogen Bond Donors0-
Hydrogen Bond Acceptors2-
Rotatable Bonds1-

Source: Predicted values based on the chemical structure of this compound.

Advanced Research Applications of 5 Cyclohexyl 1,3 Oxazole and Its Analogs

Applications in Medicinal Chemistry as a Bioactive Scaffold

The 5-cyclohexyl-1,3-oxazole core serves as a valuable starting point for the development of new therapeutic agents. The combination of the aromatic oxazole (B20620) ring and the aliphatic cyclohexyl group provides a unique pharmacophore that can be tailored to interact with a variety of biological targets.

Design and Synthesis of Novel Oxazole-Based Chemotypes for Biological Screening

The synthesis of libraries of this compound analogs is a key strategy for discovering new bioactive molecules. Several synthetic methods can be employed to generate a diverse range of chemotypes for biological screening. One of the most prominent methods for the synthesis of 5-substituted oxazoles is the van Leusen oxazole synthesis. This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the oxazole ring nih.gov. For the synthesis of this compound, cyclohexanecarboxaldehyde would be the required starting material.

The versatility of this method allows for the introduction of various substituents on the oxazole ring, enabling the creation of a library of compounds for high-throughput screening. Modifications can be made to the cyclohexyl ring or at other positions of the oxazole core to explore the chemical space around the this compound scaffold.

Table 1: Synthetic Approaches to 5-Substituted 1,3-Oxazoles

Reaction Name Starting Materials Key Reagents Position of Cyclohexyl Group
Van Leusen Oxazole Synthesis Cyclohexanecarboxaldehyde, Tosylmethyl isocyanide Base (e.g., K2CO3) 5
Robinson-Gabriel Synthesis 2-Acylaminoketones Dehydrating agent Dependent on starting ketone

Structure-Activity Relationship (SAR) Studies of Oxazole Derivatives in In Vitro Models

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For this compound analogs, SAR studies would involve systematically modifying the structure and assessing the impact on a specific biological target in in vitro models. The oxazole moiety itself is known to be a versatile scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities semanticscholar.orgtandfonline.comnih.gov.

While specific SAR data for this compound is not extensively available, studies on analogous compounds provide valuable insights. For instance, in a series of 1,2,4-oxadiazole derivatives, which are structural isomers of 1,3-oxazoles, the nature of the substituent at the 5-position was found to be important for their activity as apoptosis inducers nih.gov. Similarly, for other heterocyclic compounds, the size and lipophilicity of substituents can significantly influence their interaction with biological targets acs.orgnih.gov.

A hypothetical SAR study on a series of this compound analogs targeting a specific enzyme could involve the modifications outlined in the table below.

Table 2: Hypothetical SAR of this compound Analogs as Enzyme Inhibitors

R1 (at C2) R2 (at C4) Cyclohexyl Ring Modification Expected Impact on Activity
H H None Baseline activity
Methyl H None Increased lipophilicity, potential steric hindrance
Phenyl H None Potential for π-π stacking interactions
H Methyl None Altered electronics and steric profile
H H 4-Hydroxy Increased polarity, potential for hydrogen bonding

Mechanistic Investigations of Oxazole-Based Enzyme Inhibitors and Receptor Modulators

The 1,3-oxazole scaffold has been incorporated into molecules designed to inhibit enzymes or modulate receptors. The electronic nature of the oxazole ring, combined with the steric and lipophilic properties of the cyclohexyl group, can lead to potent and selective interactions with the active sites of enzymes or the binding pockets of receptors.

For example, oxazole derivatives have been investigated as inhibitors of various enzymes, including inosine monophosphate dehydrogenase and tubulin juniperpublishers.com. The mechanism of action of such inhibitors often involves the formation of key interactions, such as hydrogen bonds or hydrophobic interactions, with amino acid residues in the target protein. The cyclohexyl group in this compound can play a significant role in anchoring the molecule within a hydrophobic pocket of a target protein.

Contributions to Materials Science and Engineering

Beyond its applications in the life sciences, the this compound structure also holds potential for the development of novel organic materials with interesting photophysical and electronic properties.

Integration into Functional Organic Materials

The unique combination of a planar, electron-deficient oxazole ring and a flexible, aliphatic cyclohexyl group makes this compound and its derivatives interesting candidates for integration into functional organic materials.

Organic Light-Emitting Diodes (OLEDs): Oxazole derivatives have been explored as components in OLEDs due to their potential for efficient blue emission spiedigitallibrary.org. The oxazole core can act as a stable, electron-transporting or emissive moiety. The cyclohexyl group could be used to tune the solid-state packing and morphology of thin films, which is crucial for device performance. By incorporating this compound into larger conjugated systems, it may be possible to develop new materials for OLED applications researchgate.netacs.orgktu.edu.

Liquid Crystals: The rigid core of the oxazole ring combined with the flexible cyclohexyl substituent is a structural motif commonly found in liquid crystalline compounds tandfonline.comresearchgate.net. The cyclohexyl group can influence the mesophase behavior and clearing points of liquid crystals. By designing and synthesizing more complex molecules containing the this compound unit, it may be possible to create new liquid crystalline materials with specific and desirable properties for display technologies beilstein-journals.orgresearchgate.netnih.gov.

Table 3: Potential Applications of this compound in Materials Science

Material Type Potential Role of this compound Desired Properties
Organic Light-Emitting Diodes (OLEDs) Emitter, Electron-transporting material High photoluminescence quantum yield, good charge carrier mobility
Liquid Crystals Mesogenic core Defined transition temperatures, specific mesophase behavior

Role as Components in Corrosion Inhibition Systems and Protective Coatings

Oxazole derivatives have emerged as a promising class of corrosion inhibitors, particularly for protecting steel and other metals in acidic environments. The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the surrounding medium. This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) and the π-electrons in the oxazole ring, which can interact with the vacant d-orbitals of metal atoms.

The general mechanism involves the oxazole molecule displacing water molecules from the metal surface and creating a film that inhibits both anodic and cathodic reactions of the corrosion process. Research has shown that the substitution pattern on the oxazole ring plays a crucial role in determining the inhibition efficiency. The introduction of various functional groups, such as alkyl, aryl, or heterocyclic moieties, can enhance the compound's adsorption characteristics and protective capabilities. While specific studies on this compound are not extensively detailed in the literature, the principles governing its analogs suggest that the cyclohexyl group, a bulky and electron-donating alkyl substituent, would favorably influence its performance by increasing the surface area coverage on the metal.

Studies on various oxazole derivatives have demonstrated significant corrosion inhibition efficiencies. For instance, certain 2-phenyl oxazole derivatives have shown inhibition efficiencies as high as 94.7% for mild steel in molar hydrochloric acid. researchgate.net Similarly, other synthesized oxazole derivatives have achieved up to 91% efficiency in protecting 316L stainless steel in sulfamic acid solutions. These compounds are often incorporated into protective coatings to enhance the longevity and durability of metallic materials in various industrial applications, including the oil and gas, chemical processing, and automotive sectors. researchgate.net

Table 1: Corrosion Inhibition Efficiency of Selected Oxazole Analogs

Compound/Analog Metal Corrosive Medium Max. Inhibition Efficiency (%)
2-Phenyl oxazole derivative (C-6) Mild Steel 1 M HCl 94.7
2-Phenyl oxazole derivative (C-7) Mild Steel 1 M HCl 85.9
Synthesized oxazole derivative (C-4) 316L Stainless Steel 0.6 M NH₂HSO₃ 91.0

Exploration of Photophysical and Optoelectronic Properties

The rigid, aromatic structure of the 1,3-oxazole core makes it an excellent scaffold for the development of fluorescent dyes and optoelectronic materials. The photophysical properties of oxazole derivatives, such as their absorption and emission wavelengths, quantum yields, and Stokes shifts, can be finely tuned by modifying the substituents at the C2 and C5 positions of the ring.

Research into 2,5-disubstituted aryloxazoles has shown that incorporating π-conjugated systems, such as styryl or alkynyl groups, can lead to materials with strong fluorescence, significant Stokes shifts (up to 208 nm), and pronounced solvatochromic behavior. researchgate.net These properties are highly desirable for applications in molecular probes, sensors, and organic light-emitting diodes (OLEDs). The introduction of electron-donating or electron-withdrawing groups can further modulate the electronic structure of the molecule, shifting the emission spectrum from the blue to the orange region. researchgate.net

While this compound itself is not a π-conjugated dye, it serves as a fundamental building block. The cyclohexyl group at the C5 position can influence the molecule's solubility and solid-state packing, which are important factors in the fabrication of electronic devices. More complex analogs, where a chromophoric group is present at the C2 position, would benefit from the electronic and steric properties imparted by the cyclohexyl moiety. The exploration of these structures is a key area of interest for developing new materials with tailored optical and electronic characteristics for advanced applications.

Table 2: Photophysical Properties of Selected π-Conjugated Oxazole Dyes

Oxazole Derivative Structure Absorption Max (λabs, nm) Emission Max (λem, nm) Stokes Shift (nm)
5-(4-methoxyphenyl)-2-phenyloxazole 350 400 50
2-(4-methoxyphenyl)-5-phenyloxazole 330 465 135
5-(4-(diphenylamino)phenyl)-2-(thiophen-2-yl)oxazole 410 535 125

Catalytic Applications and Ligand Development

The oxazole moiety, with its specific electronic and steric characteristics, is a valuable component in the design of ligands for catalysis and in the development of organocatalysts.

In the field of asymmetric catalysis, the development of chiral ligands that can effectively control the stereochemical outcome of a reaction is paramount. While ligands containing the saturated oxazoline ring are more common, the aromatic oxazole ring has also been successfully incorporated into novel ligand scaffolds. These ligands coordinate with a metal center to create a chiral environment that directs the enantioselectivity of the catalytic transformation.

A notable example is the development of planar-chiral oxazole-pyridine (COXPY) N,N-ligands based on a [2.2]paracyclophane backbone. nih.govnih.gov These rigid and sterically hindered ligands have demonstrated excellent performance in palladium-catalyzed asymmetric acetoxylative cyclization reactions, affording biologically active chiral cis-hydrobenzofurans with high enantioselectivities. nih.gov The electronic properties of the oxazole ring, being relatively electron-poor compared to an oxazoline, can influence the catalytic activity of the metal center, offering a different reactivity profile. The development of such oxazole-based ligands opens new avenues for designing catalysts for challenging asymmetric transformations.

Table 3: Performance of a Planar-Chiral Oxazole-Pyridine Ligand in Asymmetric Cyclization

Substrate Catalyst System Yield (%) Enantiomeric Excess (ee, %)
Alkyne-tethered cyclohexadienone (Example 1) Pd(OAc)₂ / COXPY Ligand 95 98
Alkyne-tethered cyclohexadienone (Example 2) Pd(OAc)₂ / COXPY Ligand 94 97

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern synthetic chemistry. The development of novel chiral scaffolds is crucial for expanding the scope of organocatalytic reactions. Axially chiral frameworks containing azole rings, including oxazoles, are of significant interest for their potential application as organocatalysts.

While the direct use of a simple oxazole ring as the primary catalytic moiety is less common, its incorporation into more complex, multifunctional organocatalysts is an area of active research. For example, chiral phosphoric acids (CPAs) are powerful organocatalysts, and their effectiveness can be modulated by the substrates they activate. Research has shown that CPAs can catalyze the enantioselective addition of 5-amino-isoxazoles (a close analog of oxazoles) to β,γ-alkynyl-α-ketimino esters, creating quaternary amino acid derivatives with high enantioselectivity. In such systems, the oxazole-containing substrate is activated through hydrogen-bonding interactions with the organocatalyst. The development of bifunctional organocatalysts where the oxazole unit itself contains a basic nitrogen site for substrate activation, in conjunction with another functional group on the catalyst backbone, represents a promising strategy for future research.

Potential Applications in Agricultural Science and Biotechnology (General)

The oxazole scaffold is a privileged structure in medicinal chemistry and is increasingly being explored for applications in agriculture and biotechnology. acs.orgnih.gov The diverse biological activities exhibited by oxazole derivatives make them candidates for a range of uses, from crop protection to tools for biological research.

In agricultural science, oxazole-containing compounds have been developed as fungicides, insecticides, and herbicides. researchgate.net Their mechanism of action is often tied to the specific substitution pattern on the oxazole ring, which determines the molecule's ability to interact with biological targets in pests or weeds. For example, certain oxazole derivatives show potent antifungal activity against plant pathogens like Botrytis cinerea and Magnaporthe oryzae. Others have demonstrated insecticidal effects against pests such as Spodoptera exigua.

Furthermore, some oxazole and oxazolopyrimidine derivatives have been identified as effective plant growth regulators. researchgate.netacs.org Studies have shown that at very low concentrations, these compounds can stimulate the growth of seedlings, increasing shoot length and root development in crops like oilseed rape. researchgate.net This suggests potential applications in enhancing crop yields and resilience.

In biotechnology, the fluorescent properties of certain oxazole derivatives make them suitable for use as biological probes and sensors. Their structural similarity to amino acid fragments also allows them to be incorporated into peptides and other biomolecules to study biological processes. The broad spectrum of biological activities, including antimicrobial and anticancer properties, indicates that oxazole-based compounds will continue to be a fertile ground for the discovery of new agrochemicals and biotechnological tools. nih.gov

Table 4: Applications of Oxazole Analogs in Agricultural Science

Application Area Target Organism/Process Example of Activity
Fungicide Botrytis cinerea Significant inhibition of mycelial growth
Insecticide Spodoptera exigua Potent insecticidal activity at low concentrations
Herbicide Brassica juncea Herbicidal activity at specified doses

Future Directions and Emerging Research Frontiers

Development of Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of oxazole (B20620) derivatives is continuously evolving towards greener and more efficient methods. ijpsonline.com Traditional methods often involve harsh conditions and generate significant waste. ijpsonline.com Future research on the synthesis of 5-cyclohexyl-1,3-oxazole would likely focus on the following principles:

Catalytic Approaches: The use of transition metal or organocatalysts can enable milder reaction conditions and higher efficiency. qub.ac.uk For instance, calcium-catalyzed methods have been reported for the synthesis of 5-amino-oxazoles, highlighting a move towards more sustainable metal catalysts. qub.ac.ukresearchgate.net

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption, aligning with the principles of green chemistry. nih.govnih.gov

Atom Economy: Methodologies that maximize the incorporation of all starting material atoms into the final product are highly desirable. Intramolecular ring-to-ring isomerization, for example, offers 100% atom economy and represents an attractive synthetic strategy. mdpi.com

A hypothetical sustainable synthesis of this compound could involve a one-pot reaction between a cyclohexyl-containing aldehyde and a suitable isocyanide, catalyzed by a recyclable, non-toxic catalyst under solvent-free or aqueous conditions.

Exploration of Unprecedented Reactivity and Transformation Pathways

The reactivity of the oxazole ring is well-established, with known participation in reactions such as Diels-Alder cycloadditions and electrophilic/nucleophilic substitutions. semanticscholar.orgthepharmajournal.com However, the exploration of novel and unprecedented transformations remains a key research area. For this compound, future studies could investigate:

C-H Activation: Direct functionalization of the C-H bonds on the oxazole ring or the cyclohexyl moiety would provide a more direct and efficient route to novel derivatives without the need for pre-functionalized starting materials.

Photoredox Catalysis: Visible-light-mediated reactions offer a green and powerful tool for accessing novel reactivity patterns that are often inaccessible through thermal methods.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the oxazole ring under various conditions could lead to the discovery of novel rearrangement pathways, providing access to different heterocyclic scaffolds. For example, Lewis acid-mediated transformations of related triazoles can lead to oxazoles among other products. nih.gov

Advanced Computational Design and Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. irjweb.com For this compound, computational studies could provide valuable insights into:

Molecular Properties: DFT calculations can predict a range of properties, including molecular geometry, electronic structure (HOMO-LUMO energies), and reactivity parameters, which can help in understanding and predicting the compound's behavior. irjweb.com

Reaction Mechanisms: Computational modeling can elucidate the mechanisms of known and novel reactions, aiding in the optimization of reaction conditions and the design of more efficient synthetic routes.

Structure-Activity Relationships (SAR): By modeling the interactions of this compound and its derivatives with biological targets, computational methods can guide the design of new molecules with desired biological activities. semanticscholar.orgnih.gov

Parameter Description Potential Application for this compound
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. A smaller gap generally indicates higher reactivity. This can be used to predict the compound's stability and its propensity to participate in chemical reactions.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface of a molecule. Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.
Global Reactivity Descriptors Parameters such as chemical hardness, softness, and electrophilicity index. Provide a quantitative measure of the molecule's reactivity and can be used to compare its reactivity with other compounds.

Interdisciplinary Approaches Integrating Chemical Biology and Materials Science

The oxazole scaffold is a privileged structure in many biologically active natural products and synthetic drugs. mdpi.comderpharmachemica.comnih.gov The cyclohexyl group can modulate lipophilicity, which is a key parameter for drug-likeness. Therefore, this compound could be a valuable building block in:

Drug Discovery: As a scaffold for the development of new therapeutic agents. The oxazole ring can act as a bioisostere for other functional groups, and the cyclohexyl moiety can be modified to fine-tune the pharmacological properties of the molecule. derpharmachemica.com

Chemical Probes: Fluorescently labeled derivatives of this compound could be synthesized and used as chemical probes to study biological processes.

In the realm of materials science , oxazole-containing polymers and small molecules have shown potential in applications such as organic light-emitting diodes (OLEDs) and sensors. thepharmajournal.com The introduction of a cyclohexyl group could influence the packing and photophysical properties of such materials. Future research could explore the synthesis and characterization of polymers and liquid crystals incorporating the this compound unit to investigate their potential in advanced materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-cyclohexyl-1,3-oxazole, and how do reaction conditions influence yield?

  • Methodology :

  • N-Acylation and Cyclization : Start with N-acyl-α-amino acids (e.g., phenylalanine derivatives) and perform cyclization using reagents like POCl₃ or H₂SO₄ to form the oxazole ring .
  • Friedel-Crafts Alkylation : Introduce cyclohexyl groups via AlCl₃-catalyzed reactions with arenes .
  • Robinson-Gabriel Synthesis : Cyclodehydration of α-acylaminoketones under acidic conditions .
    • Yield Optimization : Use RP-HPLC to monitor purity (>95% achievable with optimized stoichiometry and solvent systems) .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Key Techniques :

  • ¹H/¹³C-NMR : Assign protons (e.g., CH₂ groups at δ 3.94–4.20 ppm) and carbons (e.g., C-2 at ~158 ppm) to confirm ring formation and substituent effects .
  • FT-IR : Identify carbonyl (1595–1544 cm⁻¹) and sulfonyl (1326–1155 cm⁻¹) stretches .
  • LC-ESI-MS/MS : Detect molecular ions (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of CO₂) .

Q. How is cytotoxicity evaluated for this compound derivatives in academic settings?

  • Protocol :

  • Use Daphnia magna bioassays to measure lethality (LC₅₀) over 24–72 hours .
  • Example Data :
CompoundLC₅₀ (72 h, µg/mL)
7a (oxazole)100.1
Acyclic precursor>1000

Advanced Research Questions

Q. How do substituents on the oxazole ring (e.g., sulfonyl, benzyl groups) modulate bioactivity?

  • Structure-Activity Insights :

  • Electron-Withdrawing Groups (e.g., 4-chlorophenylsulfonyl): Enhance cytotoxicity by increasing electrophilicity and membrane permeability .
  • Benzyl Groups : Improve lipophilicity, correlating with higher toxicity in Daphnia magna assays .
    • Experimental Validation : Compare LC₅₀ values of analogs with varying substituents (Table I in ).

Q. What are the challenges in resolving stereochemical or regiochemical ambiguities in this compound derivatives?

  • Analytical Strategies :

  • 2D NMR (HETCOR) : Assign magnetically equivalent protons (e.g., CH₂ singlet at δ 3.94–4.20 ppm vs. doublets in acyclic precursors) .
  • X-ray Crystallography : Use SHELXL for refining crystal structures (though limited for low-symmetry derivatives) .

Q. Can computational methods predict the reactivity or binding modes of this compound derivatives?

  • Approaches :

  • Molecular Docking : Screen against targets like COX-2 or PPARγ using analogs from related oxazole studies .
  • DFT Calculations : Model electrophilic substitution pathways for cyclohexyl group introduction .

Methodological Notes

  • Avoid Pitfalls :
    • Ensure anhydrous conditions during Friedel-Crafts reactions to prevent AlCl₃ hydrolysis .
    • Use deuterated solvents (e.g., CDCl₃) for NMR to avoid signal splitting artifacts .
  • Data Interpretation : Cross-validate spectral data with elemental analysis (e.g., C, H, N within ±0.3% of theoretical) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.